4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles This compound is characterized by its unique structure, which includes an imidazole ring fused with a thiadiazole ring, and an aniline group attached to the 4-position of the fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with a thiadiazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify optimal reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogens, nitro compounds; often conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
4-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline can be compared with other similar compounds, such as:
2-Methylimidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds lack the methyl group at the 2-position, which can significantly affect their reactivity and properties.
Properties
IUPAC Name |
4-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-14-15-6-10(13-11(15)16-7)8-2-4-9(12)5-3-8/h2-6H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDQAQZRJZDYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(N=C2S1)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.